4'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone
Description
4'-Carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative featuring a carboethoxy (ethyl ester) group at the 4'-position and a 4-methylpiperazinomethyl moiety at the 2-position. The compound falls under the tertiary amine and ketone classes, as indicated by its structural motifs .
Properties
IUPAC Name |
ethyl 4-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)18-10-8-17(9-11-18)21(25)20-7-5-4-6-19(20)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIPKLJXDCPTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643867 | |
| Record name | Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-95-1 | |
| Record name | Ethyl 4-[2-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboethoxy Group: The carboethoxy group can be introduced via esterification, where the benzophenone core reacts with ethyl chloroformate in the presence of a base such as pyridine.
Attachment of the 4-methylpiperazinomethyl Group: The final step involves the nucleophilic substitution reaction where the benzophenone derivative reacts with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of 4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physical Properties
The table below compares 4'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone with key analogues:
*Calculated based on structural formula; †Estimated from similar piperazine derivatives; ‡Assumed from CAS 898751-92-3.
Key Observations :
- Halogen vs. Carboethoxy Substituents : Bromo or chloro substituents (e.g., in ) increase molecular weight and polarity compared to the carboethoxy group, which may enhance lipophilicity and metabolic stability.
- Piperazine vs.
Receptor Affinity and Enzyme Inhibition
Benzophenones with tertiary amines, such as 4-methylpiperazine, are explored for histamine H₃ receptor antagonism and cholinesterase inhibition. For instance, compounds with similar motifs show IC₅₀ values in the micromolar range for acetylcholinesterase .
Biological Activity
4'-Carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzophenone core with a carboethoxy group and a 4-methylpiperazinomethyl moiety , which significantly influences its solubility and biological interactions. The molecular formula is , and it has a molecular weight of approximately 328.41 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer effects. The following sections outline specific findings related to these activities.
1. Anti-inflammatory Activity
A series of studies have evaluated the anti-inflammatory effects of this compound using established models:
- Acetic Acid-Induced Abdominal Writhing Test : The compound demonstrated a dose-dependent reduction in writhing responses, indicating significant anti-nociceptive activity.
- Paw Edema Test : Reduction in edema formation was observed, along with decreased myeloperoxidase activity and pro-inflammatory cytokines (IL-1β and TNF-α) in pleural exudate.
- Formalin-Induced Pain Test : A notable reduction in paw licking time during the second phase was recorded at a dose of 100 mg/kg.
These findings suggest that the compound effectively modulates inflammatory responses, which is crucial for treating chronic inflammatory diseases.
2. Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been assessed for antimicrobial activity against various pathogens. Preliminary results indicate that the compound exhibits significant inhibition against both gram-positive and gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results highlight the compound's potential as an antimicrobial agent.
3. Anticancer Activity
The anticancer properties of the compound have also been explored, particularly its effects on various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and activation of caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis via caspase activation |
| MCF-7 | 30 | Induction of oxidative stress |
| A549 | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies
Several case studies have been documented regarding the synthesis and application of this compound:
- Synthesis Optimization : A study focused on optimizing reaction conditions for synthesizing the compound using various solvents and catalysts to enhance yield and purity.
- Pharmacokinetic Studies : Research involving animal models assessed the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics.
- Combination Therapy : Investigations into combining this compound with existing anti-inflammatory drugs showed synergistic effects, enhancing therapeutic outcomes in inflammatory models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
